Aceclidine salicylate

Description

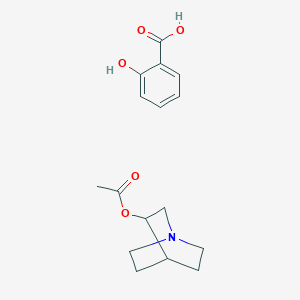

Structure

2D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl acetate;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.C7H6O3/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;8-6-4-2-1-3-5(6)7(9)10/h8-9H,2-6H2,1H3;1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBDFIRGIDMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2CCC1CC2.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987715 | |

| Record name | 2-Hydroxybenzoic acid--1-azabicyclo[2.2.2]octan-3-yl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6821-59-6 | |

| Record name | Aceclidine salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006821596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzoic acid--1-azabicyclo[2.2.2]octan-3-yl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aceclidine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECLIDINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCC2GG434J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Aceclidine Salicylate

Strategies for the Chemical Synthesis of Aceclidine (B1665410) and its Quinuclidine (B89598) Precursors

The primary synthetic route for aceclidine (3-acetoxyquinuclidine) involves the acetylation of quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), a bicyclic amine derivative chemicalbook.com. This reaction typically employs acetic anhydride (B1165640) as the acetylating agent under carefully controlled conditions, often in the presence of a catalyst such as pyridine (B92270) . Precise control over reaction parameters, including temperature, pH, and solvent purity, is crucial to ensure reproducibility and high yields .

The key precursor, quinuclidinol, can be synthesized from 1-azabicyclo[2.2.2]-3-octanone (also known as 3-quinuclidinone) through hydrogenation chemicalbook.com. 3-quinuclidinone hydrochloride, a salt form of this precursor, is commercially available, providing a starting point for the synthesis pathway google.com. Industrial-scale production of aceclidine prioritizes yield optimization and cost-efficiency. Techniques such as continuous-flow reactors are utilized for rapid mixing and temperature control, which helps minimize side reactions. In situ quenching of excess acetic anhydride is also employed to reduce purification steps. Quality control measures, including in-line analytics like High-Performance Liquid Chromatography (HPLC), ensure intermediate purity before proceeding to subsequent steps like salt formation .

Stereoselective Synthesis Approaches for Chiral Aceclidine Enantiomers

Aceclidine possesses a chiral center at the 3-position of the quinuclidine ring, leading to the existence of enantiomers. Stereoselective synthesis approaches are employed to obtain specific chiral forms, particularly the (+) 3-acetoxyquinuclidine isomer, which is noted for its pharmaceutical potency google.com.

One method for preparing (+) 3-acetoxyquinuclidine involves the esterification of racemic quinuclidinol with a suitable acid anhydride, such as butyric anhydride, to yield racemic 3-alkanoyloxy quinuclidine google.com. This racemic ester is then subjected to enzymatic hydrolysis using a specific esterase, like butyryl cholinesterase. This enzyme selectively hydrolyzes the (-) enantiomer, leaving the unreacted (+) 3-alkanoyloxy quinuclidine google.com. The isolated (+) ester is subsequently hydrolyzed to (+) quinuclidinol, which is then quantitatively esterified with acetic anhydride to afford the desired (+) 3-acetoxyquinuclidine google.comprepchem.com.

An alternative stereoselective route involves the asymmetric hydrogenation of 3-quinuclidinone. This reaction is performed in the presence of an optically active complex of a transition metal (e.g., rhodium, iridium, or ruthenium) complexed with a chiral diphosphine ligand. This catalytic asymmetric hydrogenation yields optically active 3-quinuclidinol (B22445) google.com. Subsequent esterification of the enantiomerically enriched quinuclidinol would then lead to the corresponding chiral aceclidine enantiomer. A facile preparation method for the enantiomers of both 3-acetoxyquinuclidine and 3-quinuclidinol has also been reported nih.gov.

Formation of the Salicylate (B1505791) Salt Component

Aceclidine, as a tertiary amine, can form salts with various acids. While its hydrochloride salt (aceclidine hydrochloride) is frequently described and is formed by treating the aceclidine free base with hydrochloric acid google.comprepchem.comnih.gov, the formation of aceclidine salicylate involves the reaction of aceclidine with salicylic (B10762653) acid. This salt formation process typically involves combining the free base of aceclidine with salicylic acid in an appropriate solvent, followed by crystallization. This union capitalizes on the basic nature of the quinuclidine nitrogen and the acidic carboxyl group of salicylic acid, forming an ionic bond between the two components.

Design and Synthesis of Aceclidine Analogues and Derivatives

The quinuclidine scaffold, central to aceclidine, has been extensively explored in medicinal chemistry for the development of analogues and derivatives with modified pharmacological profiles. The design of these analogues typically involves targeted structural modifications to enhance selectivity for specific muscarinic receptor subtypes, alter pharmacokinetic properties, or improve metabolic stability. Aceclidine itself is a 3-acetoxyquinuclidine, signifying a basic quinuclidine ring with an acetoxy group at the 3-position targetmol.com. Modifications can be broadly categorized into changes to the acetoxy moiety, alterations to the quinuclidine nitrogen substituents, and derivatization of the salicylic acid component when considering this compound.

Structural Modifications of the Acetoxy Moiety

The acetoxy group (-OCOCH3) at the 3-position of the quinuclidine ring is a key functional group in aceclidine. Modifications in this region often involve replacing the acetate (B1210297) ester with other ester functionalities, ethers, or carbamates, or altering the length and branching of the acyl chain. These changes can influence the compound's esterase stability, receptor binding affinity, and metabolic fate. For example, replacing the acetyl group with longer-chain acyl groups or different alkyl groups can lead to derivatives with varied lipophilicity and interactions within the receptor binding site.

Alterations to the Quinuclidine Nitrogen Substituents

The nitrogen atom within the quinuclidine ring is tertiary and critical for its basicity and interaction with muscarinic receptors. While the quinuclidine nitrogen in aceclidine is unsubstituted, modifications could involve the introduction of substituents or the formation of quaternary ammonium (B1175870) salts. Quaternization, for instance, leads to permanently charged molecules that typically have restricted passage across biological membranes, such as the blood-brain barrier. Such modifications are often explored to design peripherally selective agents.

Advanced Chemical Characterization Techniques for Synthetic Products

The rigorous characterization of synthetic chemical compounds like this compound is crucial to confirm their identity, purity, and structural integrity. A variety of advanced analytical techniques are employed in pharmaceutical chemistry for this purpose.

Chromatographic Methods: Chromatography plays a vital role in separating and quantifying components within a mixture, assessing purity, and identifying impurities.

High-Performance Liquid Chromatography (HPLC): This technique is widely used for simultaneous quantification and purity estimation of pharmaceutical substances who.intnih.govnih.gov. For example, HPLC methods have been developed for the simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma, utilizing a C18 column and specific mobile phases nih.gov.

Thin-Layer Chromatography (TLC): Often used for qualitative analysis and purity confirmation, TLC can separate compounds based on their differential migration through a stationary phase magritek.comwho.intresearchgate.net.

Comprehensive Two-Dimensional Chromatography Mass Spectrometry: This advanced technique, such as GC×GC-MS or LC×LC-MS, offers enhanced separation capabilities, making it suitable for broad-scope detection and determination of various compounds core.ac.uk.

Spectroscopic Methods: Spectroscopic techniques provide detailed information about the chemical structure and composition of compounds.

Ultraviolet (UV) Spectroscopy: Useful for quantitative determination and identification of compounds possessing chromophores, UV spectroscopy is often employed in the analysis of medicinal substances zsmu.edu.ua.

Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the functional groups present in a molecule, aiding in structural elucidation magritek.comzsmu.edu.uagoogle.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly proton nuclear magnetic resonance (¹H NMR), is a powerful tool for identifying the product and determining its purity by providing detailed information on the molecular structure and environment of hydrogen atoms magritek.comgoogle.com.

Mass Spectrometry (MS): This technique determines the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS/MS) are used for precise mass measurements and identification of compounds and their metabolites core.ac.ukgoogle.comfrontiersin.orgwrc.org.za.

X-ray Structural Analysis: For crystalline compounds, X-ray diffraction can determine the precise three-dimensional arrangement of atoms, providing definitive structural confirmation zsmu.edu.ua.

Spectrophotometric Analysis: This method relies on detecting specific ions or complexes, such as salicylic ions reacting with ferric salts to form a distinct purple chelate complex, which can be quantified based on color intensity nih.govpurdue.edu. This approach is used for determining salicylates and confirming purity nih.govpurdue.edu.

Other Analytical Techniques:

Differential Thermal Analysis (DTA): This technique is used for purity estimation by analyzing thermal transitions who.int.

Karl Fischer Method: Employed for the determination of water content in substances who.int.

Phase Solubility Analysis: Used to assess the purity and solubility characteristics of compounds who.int.

Melting Point Determination: A common method for assessing the purity of crystalline solids, as impurities typically lower and broaden the melting point range latech.edumagritek.comlibretexts.org.

While these advanced techniques are generally applied to characterize pharmaceutical compounds, specific detailed research findings or data tables for the characterization of this compound (e.g., specific NMR shifts, exact mass spectrometry data, or chromatographic retention times) were not provided within the search results.

Molecular Mechanisms of Action at Muscarinic Acetylcholine Receptors

Muscarinic Receptor Subtype Selectivity and Efficacy Profile

Aceclidine (B1665410) exhibits a degree of selectivity in its interaction with the various muscarinic receptor subtypes, which is further influenced by its stereochemistry. The compound exists as two enantiomers, S-(+)-aceclidine and R-(-)-aceclidine, which display different affinities and efficacies at each receptor subtype.

Studies utilizing Chinese hamster ovary (CHO) cells transfected with human muscarinic receptor subtypes have elucidated the differential binding affinities of aceclidine's enantiomers. nih.gov Generally, the S-(+)-enantiomer demonstrates a higher potency than the R-(-)-enantiomer across all five subtypes. nih.gov

For the M1, M3, and M5 receptor subtypes, which primarily couple to Gq/11 proteins to stimulate phosphoinositide hydrolysis, S-(+)-aceclidine is approximately two- to four-fold more potent than R-(-)-aceclidine. nih.gov At the M2 and M4 receptors, which couple to Gi/o proteins to inhibit adenylyl cyclase, S-(+)-aceclidine is about 3.5-fold more potent than its R-(-) counterpart. nih.gov

| Enantiomer | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) |

|---|---|---|---|---|---|

| S-(+)-Aceclidine | 5.8 | 6.1 | 5.7 | 6.2 | 5.9 |

| R-(-)-Aceclidine | 5.2 | 5.5 | 5.1 | 5.6 | 5.3 |

pEC50 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Data is derived from studies on phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in CHO cells. nih.gov

The intrinsic activity, or efficacy, of an agonist describes its ability to activate the receptor and elicit a biological response once bound. Research has shown that the enantiomers of aceclidine not only differ in their binding affinity but also in their maximal efficacy at certain muscarinic receptor subtypes. nih.gov

For the M1, M3, and M5 subtypes, the maximal response produced by R-(-)-aceclidine is only about 44% to 64% of that produced by S-(+)-aceclidine. nih.gov This indicates that R-(-)-aceclidine is a partial agonist relative to S-(+)-aceclidine at these receptors. nih.gov

At the M2 receptor, both enantiomers produce the same maximal response, suggesting they have similar intrinsic efficacy at this subtype. nih.gov However, at the M4 receptor, the maximal response of R-(-)-aceclidine is approximately 86% of that of S-(+)-aceclidine. nih.gov

| Enantiomer | M1 (% Max Response vs. S-(+)) | M2 (% Max Response vs. S-(+)) | M3 (% Max Response vs. S-(+)) | M4 (% Max Response vs. S-(+)) | M5 (% Max Response vs. S-(+)) |

|---|---|---|---|---|---|

| S-(+)-Aceclidine | 100% | 100% | 100% | 100% | 100% |

| R-(-)-Aceclidine | 44-64% | 100% | 44-64% | 86% | 44-64% |

Maximal response is expressed as a percentage relative to the maximal response elicited by S-(+)-aceclidine. Data is derived from studies on phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in CHO cells. nih.gov

Differential Binding Affinities for M1, M2, M3, M4, and M5 Receptor Subtypes

Ligand-Receptor Binding Kinetics and Equilibrium Analysis

The interaction between a ligand like aceclidine and its receptor is a dynamic process characterized by the rates of association and dissociation. nih.gov These kinetic parameters are crucial for understanding the duration and nature of the pharmacological effect.

As established in the previous section, the stereochemistry of aceclidine significantly impacts its binding affinity. The S-(+)-enantiomer consistently exhibits a higher affinity (lower Kd) for muscarinic receptors compared to the R-(-)-enantiomer. nih.gov This difference in affinity is a direct consequence of the three-dimensional arrangement of the atoms in the molecule, which affects how well each enantiomer can fit into the binding pocket of the receptor. A good correlation has been observed between the high-affinity dissociation constant (KH) and the muscarinic potency of aceclidine's enantiomers. nih.gov

Dissociation Constants (Kd) and Association Rates (kon)

Intracellular Signaling Pathways Modulation by Aceclidine Salicylate (B1505791)

Upon binding of aceclidine to a muscarinic receptor, a conformational change is induced in the receptor, which in turn activates intracellular signaling pathways via G proteins. patsnap.com The specific pathway activated depends on the receptor subtype. ed.ac.uk

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. ed.ac.uk Activation of Gq/11 by aceclidine leads to the stimulation of phospholipase C (PLC). patsnap.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. patsnap.com The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-sensitive enzymes, leading to various cellular responses such as smooth muscle contraction. patsnap.com

The M2 and M4 receptor subtypes, on the other hand, primarily couple to G proteins of the Gi/o family. ed.ac.uk Activation of Gi/o by aceclidine results in the inhibition of the enzyme adenylyl cyclase. nih.govdrugbank.com This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that regulates the activity of protein kinase A (PKA) and other downstream effectors. nih.gov

In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin pathways. nih.gov Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. pnas.org This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades. nih.gov While specific studies on β-arrestin recruitment by aceclidine salicylate are limited, it is known that agonist-promoted internalization of the M2 muscarinic receptor is β-arrestin-dependent. nih.gov Furthermore, for the M3 muscarinic receptor, β-arrestin-dependent signaling has been shown to be involved in processes such as insulin (B600854) release. pnas.org

G-Protein Coupling Profiles (Gq, Gi, Gs)

Muscarinic acetylcholine (B1216132) receptors are G-protein-coupled receptors (GPCRs), and their activation by an agonist like aceclidine leads to the activation of specific heterotrimeric G-proteins. The five subtypes of muscarinic receptors (M1-M5) exhibit preferential coupling to different families of G-proteins, namely Gq/11, Gi/o, and Gs. mdpi.commedbullets.comtouchstonelabs.org

The M1, M3, and M5 receptor subtypes primarily couple to G-proteins of the Gq/11 family. mdpi.com Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC). touchstonelabs.org In contrast, the M2 and M4 receptor subtypes preferentially couple to G-proteins of the Gi/o family. mdpi.com This interaction results in the inhibition of adenylyl cyclase activity. researchgate.net While many GPCRs are thought to couple to specific G-protein classes, there is growing evidence that some receptors can couple to multiple G-protein partners, a phenomenon known as promiscuous coupling. nih.govelifesciences.org For instance, studies have shown that the M3 receptor, traditionally considered Gq-coupled, can also activate Gi/o proteins. nih.gov The specific G-protein coupling profile of aceclidine at each muscarinic receptor subtype dictates the downstream signaling pathways it activates.

Table 1: Muscarinic Receptor G-Protein Coupling

| Muscarinic Receptor Subtype | Primary G-Protein Family | Major Signaling Pathway |

| M1 | Gq/11 | Stimulation of Phospholipase C |

| M2 | Gi/o | Inhibition of Adenylyl Cyclase |

| M3 | Gq/11 | Stimulation of Phospholipase C |

| M4 | Gi/o | Inhibition of Adenylyl Cyclase |

| M5 | Gq/11 | Stimulation of Phospholipase C |

This table summarizes the primary G-protein coupling for each muscarinic receptor subtype. Data sourced from multiple studies. mdpi.commedbullets.comtouchstonelabs.org

Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization

Activation of M1, M3, and M5 muscarinic receptors by aceclidine initiates the phosphoinositide signaling pathway. This occurs through the Gq/11-mediated activation of phospholipase C (PLC). mdpi.comtouchstonelabs.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). touchstonelabs.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This rapid increase in intracellular calcium concentration is a key event that mediates many of the cellular responses to M1, M3, and M5 receptor stimulation. nih.gov The elevated intracellular calcium can then activate various calcium-dependent enzymes and signaling pathways. nih.gov

Table 2: Signaling Cascades of Muscarinic Receptor Subtypes

| Receptor Subtype | G-Protein | Effector Enzyme | Second Messenger(s) | Primary Intracellular Effect |

| M1, M3, M5 | Gq/11 | Phospholipase C | IP3, DAG | Increased Intracellular Ca2+ |

| M2, M4 | Gi/o | Adenylyl Cyclase | cAMP (decreased) | Decreased PKA Activity |

This table details the primary signaling cascades initiated by the activation of different muscarinic receptor subtypes.

Allosteric Modulation of Muscarinic Receptor Function by this compound

Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site where the endogenous agonist, acetylcholine, binds. mdpi.comnih.gov This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. mdpi.comnih.gov

While aceclidine itself is an orthosteric agonist, acting at the same site as acetylcholine, the concept of allosteric modulation is crucial in understanding the broader pharmacology of muscarinic receptors. chemeurope.comcapes.gov.br Research has identified numerous allosteric modulators for muscarinic receptors, which can fine-tune the receptor's response to orthosteric agonists. nih.govfrontiersin.org These allosteric sites represent attractive targets for developing subtype-selective drugs, as they are often less conserved across the different muscarinic receptor subtypes than the highly conserved orthosteric site. nih.gov There is currently no widespread evidence to suggest that this compound itself acts as an allosteric modulator; its primary mechanism is direct agonism at the orthosteric binding site. chemeurope.comcapes.gov.br

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

In Vitro Cellular and Tissue-Based Assays

In vitro assays are crucial for understanding the direct cellular and tissue-level effects of a compound. For aceclidine (B1665410) salicylate (B1505791), these studies have elucidated its receptor binding profile and functional responses in isolated smooth muscle preparations.

Receptor Binding Studies in Cultured Cells and Tissue Homogenates

Preclinical investigations have demonstrated that aceclidine effectively inhibits the binding of [³H]quinuclidinyl benzilate ([³H]QNB) to muscarinic acetylcholine (B1216132) (ACh) receptors. This inhibitory effect has been observed in various tissue homogenates, including those from the rat cerebral cortex, brain stem, and ileal longitudinal muscle nih.gov. A strong correlation exists between the high-affinity dissociation constant (KH) derived from binding studies and the observed muscarinic potency in isolated ileum preparations nih.gov.

Aceclidine functions as an agonist at multiple muscarinic acetylcholine receptor subtypes. Specifically, it has been shown to act as an agonist at the M2, M3, and M4 muscarinic acetylcholine receptors. The half maximal effective concentration (EC50) for its agonistic activity at the M2 muscarinic acetylcholine receptor has been reported as 17.0 µM ncats.io.

| Receptor Subtype | Pharmacological Activity | EC50 Value (µM) |

|---|---|---|

| M2 | Agonist | 17.0 |

| M3 | Agonist | Not specified |

| M4 | Agonist | Not specified |

Functional Assays in Isolated Smooth Muscle Preparations

Aceclidine salicylate demonstrates contractile effects in isolated smooth muscle tissues. In studies utilizing isolated rabbit intestine, concentrations as low as 3x10⁻⁸ M of aceclidine were observed to induce contractions ncats.io.

Furthermore, aceclidine has been shown to increase outflow facility in human eyes under in vitro conditions by directly stimulating the outflow tissues, even in the absence of an intact ciliary muscle. This effect presented a biphasic response, being observed at concentrations of 10 µM and lower, but notably absent at higher concentrations ncats.io. Muscarinic receptors, particularly the M2 and M3 subtypes, play a significant role in regulating the function of gastrointestinal smooth muscle, with the M3 subtype primarily responsible for triggering contraction and the M2 subtype modulating contractile activity nih.govmdpi.com. As a muscarinic agonist, aceclidine's activity in these preparations is consistent with its known mechanism of action on these receptor subtypes.

Neurotransmitter Release Modulation in Synaptosomal Preparations

Electrophysiological Responses in Excitable Cells

Preclinical studies on this compound's electrophysiological responses in excitable cells focus on its primary mechanism as a muscarinic acetylcholine receptor agonist. The compound's ability to act as a muscarinic agonist implies its influence on the electrical activity of cells where these receptors are present. For instance, aceclidine mediates the contraction of iris muscle and decreases intraocular pressure by acting directly on the motor end-plate (cholinergic nerve endings) ncats.io. This functional response inherently involves electrophysiological changes within the excitable smooth muscle cells. However, specific detailed electrophysiological recordings illustrating this compound's direct effects on action potentials, ion channel activity, or synaptic potentials in isolated excitable cells (beyond its observed effects on smooth muscle contraction and outflow facility) are not comprehensively detailed in the provided literature. Studies on the broader class of salicylates have shown electrophysiological effects, such as sodium salicylate enhancing neuronal excitation in rat hippocampal CA1 area by reducing inhibitory GABAergic transmission mdpi.com and altering action potential parameters in isolated rabbit atrial muscle, but these findings are specifically attributed to salicylate itself and not this compound directly.

In Vivo Pharmacodynamic Profiling in Animal Models

Behavioral Pharmacology in Rodent Models for Cholinergic System Exploration

This compound’s role as a muscarinic acetylcholine receptor agonist suggests its potential to influence behaviors mediated by the cholinergic system in animal models. The cholinergic system is known to be a potent neuromodulatory system, playing a critical role in various cognitive functions, including cortical plasticity, attention, and learning. In rodents, enhancing the cholinergic system through pharmacological means has been shown to robustly improve sensory perception. This includes improvements in visual discrimination and visual acuity. Furthermore, such cholinergic activation has been demonstrated to contribute to long-term facilitation in the primary visual cortex and can help restore visual capacities following deficits.

Acetylcholine, a key neurotransmitter targeted by this compound, is intimately linked to memory processes in rodents and primates. Research indicates that hippocampal acetylcholine is involved in resolving spatial interference, a critical aspect of memory. While specific behavioral studies directly linking this compound to these exact behavioral improvements were not found in the provided snippets, its established mechanism as an M-AChR agonist supports its potential to elicit such cholinergic-mediated behavioral and cognitive effects in rodent models due to its interaction with the central cholinergic system.

Physiological Response Characterization in Specific Organ Systems (e.g., Ocular, Gastrointestinal - limited to mechanistic understanding, not therapeutic outcome)

The most well-characterized physiological responses to this compound in preclinical models are observed within the ocular system, owing to its potent muscarinic agonistic activity. Aceclidine functions as a parasympathomimetic agent, stimulating muscarinic receptors, particularly the M3 subtype, in the eye. patsnap.compatsnap.com

Upon administration, aceclidine binds to muscarinic receptors on the iris sphincter muscle, initiating a G-protein coupled receptor (GPCR) mechanism. patsnap.com This activation leads to the stimulation of phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com The resulting increase in intracellular calcium ion concentrations, mediated by IP3 binding to its receptors on the endoplasmic reticulum, activates myosin light-chain kinase (MLCK). patsnap.com This phosphorylation event triggers the contraction of the iris sphincter muscle, leading to miosis (pupil constriction). biosynth.compatsnap.com

Beyond the iris, aceclidine also affects the ciliary muscle by stimulating its muscarinic receptors, inducing contraction and an increased curvature of the lens. patsnap.com This action, known as accommodation, is also believed to facilitate the outflow of aqueous humor through the trabecular meshwork and Schlemm's canal, contributing to the reduction of intraocular pressure. biosynth.compatsnap.com

While aceclidine is broadly characterized as a parasympathomimetic agent, detailed preclinical mechanistic characterization of its direct agonistic effects on specific gastrointestinal physiological responses, comparable to the depth of understanding available for the ocular system, is less extensively documented in the provided literature. The salicylate component of this compound, however, is generally known for its anti-inflammatory and antispasmodic properties, which may contribute to its use in gastrointestinal disorders, though this mechanism relates to the salicylate moiety rather than the direct muscarinic agonism of aceclidine itself. ontosight.ai

Comparative Pharmacological Studies with Reference Agonists and Antagonists

Preclinical investigations have compared the potency and efficacy of aceclidine with other muscarinic agonists and antagonists, particularly on human and rabbit intraocular muscles. These studies help in understanding the relative receptor selectivity and functional characteristics of aceclidine.

In studies on human circular ciliary muscle, the relative potency of muscarinic agonists was determined, with oxotremorine-M exhibiting the highest potency, followed by carbachol (B1668302), pilocarpine (B147212), and aceclidine. Specifically, aceclidine was found to be less potent than pilocarpine, with a relative potency of 1/132 compared to oxotremorine-M as 1. nih.gov Both pilocarpine and aceclidine were identified as partial agonists, capable of producing 80-85% of the maximum contractile response. nih.gov On isolated rabbit iris muscle, aceclidine's efficacy in stimulating contraction was more potent and/or efficacious than pilocarpine. nih.gov

The following table summarizes the relative potencies of muscarinic agonists on human circular ciliary muscle:

| Muscarinic Agonist | Relative Potency (Oxotremorine-M = 1) nih.gov |

| Oxotremorine-M | 1 |

| Carbachol | 1/4 |

| Pilocarpine | 1/19 |

| Aceclidine | 1/132 |

Studies also assessed the affinity of various competitive antagonists on human intraocular muscles. For the human circular ciliary muscle, pKB values for several muscarinic antagonists were established, indicating their binding affinities. These values suggest the presence of M2, M3, or M4 subtypes of muscarinic receptors in human iris and ciliary muscles. nih.gov

The following table presents the pKB values of muscarinic antagonists on the human circular ciliary muscle:

| Muscarinic Antagonist | pKB Value on Circular Ciliary Muscle nih.gov |

| Atropine | 8.8 |

| Cyclopentolate | 7.8 |

| Tropicamide | 7.4 |

| P.F. HHSiD | 7.0 |

| Pirenzepine | 6.4 |

| Methoctramine | 5.7 |

Ex Vivo Analysis of Receptor Occupancy and Signal Transduction

Ex vivo studies provide insights into the direct interaction of aceclidine with muscarinic receptors and the subsequent signaling cascades. Receptor occupancy (RO) assays are quantitative methods used in preclinical studies to define the extent to which a drug binds to its target receptors in tissues. bioagilytix.comkcasbio.com

Analysis of [3H]-Quinuclidinyl benzilate (QNB) binding has been utilized to examine the relationship between muscarinic receptor affinity states and the contractile response to agonists like carbachol, aceclidine, and pilocarpine in isolated rabbit iris muscle. nih.gov These studies indicated that while both carbachol and aceclidine bound to high- and low-affinity forms of the muscarinic receptor, pilocarpine primarily bound to a single affinity state. nih.gov This suggests that the contractile response of the iris muscle is likely mediated by the activation of the low-affinity rather than the high-affinity binding state of the muscarinic receptor for aceclidine and carbachol. nih.gov

The signal transduction pathway initiated by aceclidine binding to muscarinic receptors in ocular tissues involves a classical GPCR cascade. Following receptor activation, phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 plays a pivotal role by increasing intracellular calcium ion concentrations through its action on the endoplasmic reticulum. patsnap.com The elevated calcium levels subsequently activate myosin light-chain kinase (MLCK), which phosphorylates the light chains of myosin in smooth muscle cells, ultimately inducing muscle contraction. patsnap.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Quinuclidine (B89598) Ring System Modifications on Receptor Interaction

The quinuclidine ring system, a 1-azabicyclo[2.2.2]octane structure, is a rigid bicyclic compound characterized by a bridge-headed nitrogen atom srce.hr. In aceclidine (B1665410), this is a tertiary nitrogen within a heterocyclic carbon ring google.com. This inherent rigidity of the quinuclidine nucleus is significant, as the enantiomers of aceclidine are often selected as rigid analogs of acetylcholine (B1216132) in muscarinic receptor studies nih.gov.

Role of the Acetoxy Group in Muscarinic Activity and Selectivity

Aceclidine is chemically defined as 3-acetoxyquinuclidine google.comcapes.gov.brnih.gov. The acetoxy group, positioned two carbons away from the tertiary nitrogen within the heterocyclic ring, plays a critical role in its muscarinic activity google.com. For acetylcholine, the ester moiety is known to be key for muscarinic receptor recognition and activation, with an asparagine residue in transmembrane domain VI critically involved in binding via hydrogen bonding researchgate.net. This principle extends to aceclidine, where the acetoxy group likely engages in similar hydrogen bonding interactions with the receptor's active site.

Modifications to the acyl portion of the ester group can significantly alter activity. For instance, substituting the acetyl group with higher homologous groups (such as propionyl or butyryl) in similar parasympathomimetic agents typically reduces muscarinic activity scribd.com. Although the ester group itself is not always mandatory for activity, the presence of an oxygen atom in this specific region of the molecule appears to be a requirement for optimal muscarinic agonism scribd.com. This highlights the importance of the polar acetoxy functionality for proper receptor interaction and signal transduction.

Influence of Salicylate (B1505791) Moiety on Overall Pharmacological Profile

Aceclidine salicylate is a salt form of aceclidine, historically synthesized and studied in the USSR and used as a myotic agent annualreviews.org. As a counterion, the salicylate moiety primarily influences the physiochemical properties of aceclidine rather than directly participating in the receptor binding of the active acetoxyquinuclidine part.

Stereochemical Requirements for Optimal Muscarinic Agonism

The stereochemistry of aceclidine significantly dictates its muscarinic agonistic activity. Aceclidine possesses a chiral center, leading to two enantiomers: S-(+)-aceclidine and R-(-)-aceclidine. Extensive studies comparing these enantiomers have revealed distinct potencies and efficacies across different muscarinic receptor subtypes nih.govresearchgate.netcapes.gov.brnih.govresearchgate.netresearchgate.netresearchgate.net.

Potency and Efficacy of Aceclidine Enantiomers Across Muscarinic Receptor Subtypes

| Receptor Subtype (Assay) | S-(+)-Aceclidine Potency Relative to R-(-)-Aceclidine | R-(-)-Aceclidine Maximal Response Relative to S-(+)-Aceclidine | References |

| M1, M3, M5 (Phosphoinositide Hydrolysis) | Approximately 2- to 4-fold greater | 44-64% | researchgate.net |

| M2, M4 (cAMP Accumulation Inhibition) | Approximately 3.5-fold greater | M2: Similar; M4: 86% | researchgate.net |

A strong correlation exists between the high-affinity dissociation constant (KH) for receptor binding and muscarinic potency in functional assays, such as stimulating contractions of the isolated guinea pig ileum capes.gov.brnih.govresearchgate.netresearchgate.net. Furthermore, the enantiomeric potency ratios observed for in vivo effects (e.g., tremorogenic, analgesic, and sialogogic effects in mice) align well with the binding affinity ratios, underscoring the critical influence of stereochemistry on both binding and downstream pharmacological actions capes.gov.brresearchgate.netresearchgate.net. This indicates that the (S)-(+) configuration is generally preferred for optimal muscarinic agonism across most subtypes.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling techniques are indispensable tools for elucidating the detailed structure-activity relationships of compounds like aceclidine. These methods allow for the prediction of molecular properties and insights into ligand-receptor interactions that are difficult to obtain experimentally utoledo.eduacs.orgacs.org.

Molecular docking is widely used to predict the binding modes and affinities of ligands to their target receptors acs.orgacs.orgnih.govidrblab.net. For muscarinic receptors, docking analyses help uncover subtype-specific binding peculiarities researchgate.net. Studies on muscarinic agonists have identified crucial interactions, such as charge-reinforced hydrogen bonds between the protonated central nitrogen atom of the ligand and a conserved aspartic acid residue (e.g., Asp3.32) in the receptor's binding site acs.org. Additionally, CH-π stacking interactions, often involving aromatic residues like phenylalanine (e.g., Phe6.52), are frequently observed acs.org. For the M1 muscarinic acetylcholine receptor (M1-AChR), ligand volume has been identified as a determinant influencing biological activity (agonist vs. antagonist) and binding energy nih.gov. These general principles are directly applicable to understanding aceclidine's binding.

Quantum chemical calculations provide valuable information about the electronic properties of molecules, which are crucial for understanding their reactivity and interactions with biological targets chemicalbook.comresearchgate.netsigmaaldrich.comdntb.gov.uauniv-biskra.dz. For aceclidine analogues, such as 1,2,5-thiadiazole (B1195012) derivatives, quantum chemical descriptors have been incorporated into Quantitative Structure-Activity Relationship (QSAR) models acs.orgresearchgate.netgoogle.fracs.org. These descriptors, alongside physicochemical properties, include:

Molecular Descriptors Used in QSAR Studies of Aceclidine Analogues

| Descriptor | Abbreviation | Description | References |

| Logarithm of Partition Coefficient | log P | Measure of lipophilicity | researchgate.net |

| Hydration Energy | HE | Energy associated with solvation | researchgate.net |

| Polarizability | Pol | Measure of electron cloud deformability | researchgate.net |

| Molar Refractivity | MR | Measure of molecular volume and polarizability | researchgate.net |

| Molecular Volume | MV | Volume occupied by the molecule | researchgate.net |

| Molecular Weight | MW | Mass of the molecule | researchgate.net |

| Surface Area of Globule | SAG | Surface area of the molecule | researchgate.net |

| Total Energy | Etotal | Total electronic energy of the molecule | researchgate.net |

These calculations aid in establishing quantitative relationships between molecular structure and biological activity, contributing to a more comprehensive understanding of the SAR for aceclidine and its derivatives researchgate.net.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are critical computational approaches in drug discovery, especially when the three-dimensional structure of a target receptor is unknown researchgate.netbioduro.com. These methods aid in identifying novel lead compounds by defining the essential spatial and electronic features required for a molecule to interact with a specific biological target researchgate.netbioduro.comd-nb.info.

Pharmacophore Modeling: Pharmacophore models represent the critical chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) and their spatial arrangement necessary for a molecule to exhibit biological activity researchgate.netd-nb.infomdpi.com. These models can be developed using either ligand-based or structure-based approaches researchgate.netmdpi.com. Ligand-based pharmacophore modeling involves generating models from a set of known active molecules, correlating their activities with their spatial chemical features bioduro.comd-nb.info. Software packages commonly used for pharmacophore modeling include Catalyst (now integrated into Discovery Studio), MOE, PHASE, and LigandScout researchgate.netmdpi.com. For an effective training set in statistical methods like Catalyst, at least 15 compounds are typically required, though quantum mechanical approaches can work with fewer bioduro.com.

Virtual Screening: Virtual screening utilizes pharmacophore models as three-dimensional queries to search large chemical databases for potential lead structures researchgate.netd-nb.infomdpi.com. This process aims to filter vast compound libraries to identify molecules that possess the defined pharmacophoric features, thereby increasing the likelihood of discovering active compounds researchgate.netd-nb.info. The hit compounds identified through virtual screening are then often subjected to further validation, such as molecular docking studies, to refine and evaluate their predicted binding modes and biological activity d-nb.info.

Detailed Research Findings Related to this compound and its Moieties: While specific detailed pharmacophore modeling and virtual screening studies focusing solely on "this compound" as the primary subject for novel drug discovery were not extensively found in the provided search results, the principles of these methodologies are highly relevant to its active components.

Aceclidine as a Muscarinic Agonist: Aceclidine itself is a selective M-AChR agonist latoxan.com. SAR studies for muscarinic agonists, including those structurally related to quinuclidine, often explore how modifications to the bicyclic core and ester functionalities impact binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5) ncats.iolatoxan.com. For instance, a study mentioned the replacement of the acetyl group of aceclidine with various 1,2,5-thiadiazoles to yield potent M1 muscarinic agonists, with optimal potency observed with butyloxy or butylthio substituents. This highlights the importance of specific functional groups and their spatial presentation for receptor interaction researchgate.net. Aceclidine has shown agonistic activity at muscarinic acetylcholine receptors M2, M3, and M4 with an EC50 of 17.0 µM for M2 ncats.io.

Salicylic (B10762653) Acid in Virtual Screening: The salicylic acid moiety of this compound is also a subject of virtual screening efforts. For example, salicylic acid-based analogues have been discovered through virtual screening as potent inhibitors for human 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme involved in steroid hormone metabolism nih.govresearchgate.net. These studies leveraged automated docking programs to screen large compound databases for potential ligands based on chemical complementarity and steric fit within the enzyme's active site nih.gov. Salicylic acid itself demonstrated inhibitory activity against AKR1C1 with an IC50 of 7.8 µM researchgate.net. This illustrates how components of this compound can serve as scaffolds for pharmacophore design and virtual screening in other therapeutic areas.

Data Table: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₂₁NO₅ | biosynth.com |

| Molecular Weight | 307.34 g/mol | biosynth.com |

| Melting Point | 137 °C | biosynth.com |

| SMILES | CC(=O)OC1CN2CCC1CC2.C1=CC=C(C(=C1)C(=O)O)O | biosynth.com |

| CAS No. | 6821-59-6 | biosynth.com |

Data Table: Aceclidine Activity at Muscarinic Receptors

| Receptor Type | Pharmacology | Potency (EC50) |

|---|---|---|

| M2 | Agonist | 17.0 µM |

| M3 | Agonist | Not specified |

Data Table: Inhibitory Activity of Salicylic Acid on AKR1C1

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Salicylic Acid | AKR1C1 | 7.8 |

Advanced Analytical Methodologies for Aceclidine Salicylate Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for separating aceclidine (B1665410) salicylate (B1505791) from complex matrices and quantifying it accurately. Their high resolving power and sensitivity make them primary tools in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of compounds, including pharmaceuticals, due to its versatility and precision. For aceclidine salicylate, HPLC is a suitable method, especially given its ionic nature as a salt. Reverse-phase HPLC, in particular, is commonly employed for the analysis of drug substances google.comsielc.com.

A method described in a patent for the treatment of glaucoma mentions that aceclidine can be separated by reverse-phase HPLC google.com. This indicates the general applicability of HPLC for the aceclidine moiety. Similarly, the World Health Organization (WHO) has considered this compound for stability monitoring using new methods like HPLC who.int.

Typical HPLC methods for compounds like this compound often involve a reversed-phase column (e.g., C18), which facilitates separation based on hydrophobicity. Mobile phases typically consist of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a buffer or acid (e.g., formic acid or phosphoric acid) to control pH and ensure optimal retention and peak shape for ionizable compounds researchgate.netnih.govinnovareacademics.inscielo.brpensoft.net. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where this compound absorbs strongly (e.g., around 207 nm to 296 nm, similar to other salicylates) innovareacademics.innih.gov.

The parameters of an HPLC system for such an analysis would typically include:

| Parameter | Typical Range/Setting (Illustrative) |

| Column Type | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile:Water or Methanol:Water |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection Wavelength | 200 - 300 nm (UV) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Run Time | 5 - 15 min |

Note: Specific optimal parameters for this compound would require dedicated method development and validation studies.

Research findings on related salicylates demonstrate the high sensitivity and linearity achievable with HPLC. For instance, methods for acetylsalicylic acid and salicylic (B10762653) acid have shown good linearity with correlation coefficients (R²) exceeding 0.998 and detection limits in the nanogram per milliliter range innovareacademics.inscielo.br. This highlights the potential for accurate quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique offering superior sensitivity and selectivity compared to HPLC alone, making it particularly valuable for the quantification of this compound in complex research samples, such as biological fluids researchgate.netnih.gov. LC-MS/MS combines the separation power of liquid chromatography with the high specificity and detection capabilities of mass spectrometry.

The mass spectrometry component provides molecular weight information and characteristic fragmentation patterns, allowing for unambiguous identification and quantification, even in the presence of co-eluting interferences researchgate.netnih.govgoogle.com. This is especially beneficial when analyzing trace amounts of the compound or its metabolites. For ionizable compounds like this compound, electrospray ionization (ESI) is the preferred interface, typically operating in positive or negative ion mode depending on the compound's structure researchgate.netgoogle.com. Multiple Reaction Monitoring (MRM) mode is frequently used for quantification, as it offers enhanced sensitivity and specificity by monitoring specific precursor-to-product ion transitions researchgate.netgoogle.com.

Studies on salicylic acid, which is a component of this compound, demonstrate the effectiveness of LC-MS/MS. Methods have been developed for the determination of salicylic acid in human plasma with low limits of quantification (e.g., 30 ng/mL) and good accuracy nih.govnih.gov. The chromatographic separation in such methods typically involves a reversed-phase column (e.g., C18) with a mobile phase containing organic solvents and an aqueous component often buffered with ammonium (B1175870) formate (B1220265) or containing formic acid researchgate.netnih.gov.

An illustrative example of LC-MS/MS parameters, drawing from analyses of related salicylates, might include:

| Parameter | Typical Setting (Illustrative) |

| Chromatographic Column | C18 (e.g., 50 mm x 3 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Aqueous (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | This compound M+H or M-H |

| Product Ions (m/z) | Characteristic fragments |

| Calibration Range | 10 - 15000 ng/mL (for analytes like ASA/SA) researchgate.net |

Note: Exact precursor and product ions for this compound would need to be experimentally determined.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and thermally stable compounds. While this compound, being a salt and potentially less volatile, might not be directly amenable to GC-MS without modification, the technique can be valuable for analyzing volatile impurities or degradation products, or for analyzing derivatized forms of the compound.

The principle involves vaporizing the sample, separating its components on a capillary column based on their boiling points and interactions with the stationary phase, and then detecting them using a mass spectrometer researchgate.netf1000research.comresearchgate.netmdpi.com. The mass spectrometer provides electron ionization (EI) mass spectra, which offer characteristic fragmentation patterns for compound identification researchgate.netf1000research.com.

For compounds that are not sufficiently volatile or are thermally labile, chemical derivatization is often employed to convert them into more volatile and stable derivatives. Common derivatization methods include silylation, acylation, or alkylation jfda-online.com. Given the structure of this compound (a quinuclidine (B89598) derivative and a salicylate), derivatization of the hydroxyl and carboxyl groups of the salicylate moiety, and potentially the nitrogen in the quinuclidine ring, could facilitate GC-MS analysis.

GC-MS is routinely applied for the identification and quantification of various organic compounds, including pharmaceuticals and their impurities f1000research.commdpi.com. Its high sensitivity and robust identification capabilities make it a strong tool for purity assessment and the detection of unknown volatile components in research samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the molecular structure of organic compounds, including this compound thermofisher.com. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are commonly used, providing detailed information about the connectivity of atoms and their chemical environments within the molecule.

¹H NMR provides signals for each chemically distinct hydrogen atom, with their chemical shifts, splitting patterns, and integration values revealing the number of protons, their neighbors, and their electronic environment thermofisher.commagritek.complos.org. Similarly, ¹³C NMR provides information on the carbon skeleton. Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), offer additional insights into long-range couplings and carbon-proton correlations, aiding in the complete assignment of complex structures.

NMR is highly valuable for confirming the synthesized structure of this compound, identifying positional isomers, and detecting impurities. Even small amounts of impurities can be identified if their characteristic NMR signals are distinct from the main compound magritek.complos.org. Quantitative NMR (qNMR) can also be used for purity assessment without the need for reference standards, by comparing the integrals of specific signals to a known internal standard.

Key aspects that NMR would reveal for this compound include:

Aromatic protons from the salicylate moiety: Characteristic signals in the aromatic region (typically 6.5-8.5 ppm for ¹H NMR).

Quinuclidine ring protons: Complex coupling patterns due to the bicyclic structure.

Acetoxy group protons: A sharp singlet around 2 ppm for the methyl protons.

Carboxylic acid proton (from salicylate): A broad signal far downfield (typically >10 ppm), which might exchange in deuterated solvents.

Purity assessment: Presence of extraneous signals would indicate impurities.

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths wpmucdn.com. Each functional group (e.g., C=O, O-H, C-N, aromatic C-H) absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum that serves as a molecular fingerprint.

For this compound, IR spectroscopy can be used to confirm the presence of key functional groups from both the aceclidine (e.g., ester carbonyl, C-N of the quinuclidine ring) and salicylate (e.g., carboxylic acid carbonyl, phenolic hydroxyl, aromatic ring) moieties.

Typical characteristic IR absorption bands for compounds containing salicylate and ester groups include:

O-H stretching (phenolic/carboxylic acid): Broad band around 3600-3200 cm⁻¹ for phenolic, and 3300-2500 cm⁻¹ for carboxylic acid wpmucdn.comspectroscopyonline.com.

C=O stretching (ester): Strong band around 1750-1735 cm⁻¹ spectroscopyonline.com.

C=O stretching (carboxylic acid): Strong band around 1725-1695 cm⁻¹ spectroscopyonline.com.

Aromatic C=C stretching: Bands around 1600 cm⁻¹ and 1500 cm⁻¹ spectroscopyonline.comresearchgate.net.

C-O stretching (ester): Bands around 1300-1000 cm⁻¹.

C-N stretching (amine, in quinuclidine): Bands typically in the 1200-1000 cm⁻¹ range.

IR spectroscopy is routinely used in quality control for identity confirmation by comparing the sample spectrum to a reference standard spectrum wpmucdn.commcrhrdi.gov.in. It can also provide a rapid assessment of purity by indicating the presence of major impurities if they possess distinct functional groups. For instance, studies on acetylsalicylic acid have utilized FT-IR/ATR spectrometry for rapid and direct measurement, confirming characteristic bands and providing insights into the compound's structure spectroscopyonline.comresearchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative and qualitative analysis of organic compounds, including pharmaceutical compounds like this compound. This method relies on the absorption of light by molecules in the UV and visible regions of the electromagnetic spectrum, which can provide insights into molecular structure and concentration. For this compound, the UV-Vis spectrum would reflect the chromophores present in both the aceclidine and salicylate components. Salicylic acid, a constituent of this compound, exhibits characteristic absorption maxima. For instance, salicylic acid has been shown to have absorption maxima around 302 nm, particularly after acidification, and can be quantified at 530 nm when derivatized to form a violet complex with Fe(III) wisdomlib.orgresearchgate.net. In different solvent environments, salicylic acid's absorbance can vary, with reported λmax values of 296 nm in NaOH-containing solvents and 276 nm in ethanol (B145695) researchgate.net. The application of UV-Vis spectroscopy in this compound research enables the determination of its concentration in solutions, assessment of its purity, and monitoring of its stability by observing changes in its absorption profile over time ijpsonline.com.

Advanced Bioanalytical Approaches in Biological Matrices (for research, not clinical monitoring)

Advanced bioanalytical approaches are indispensable in the research and development pipeline of pharmaceutical compounds like this compound. These methodologies are crucial for quantifying the compound and its potential metabolites within complex biological matrices such as plasma, serum, urine, and various tissues. The data generated from these studies are vital for understanding the compound's pharmacokinetic profile and tissue distribution in preclinical research settings asianjpr.compnrjournal.comasiapharmaceutics.infoquotientsciences.com. High selectivity and sensitivity are paramount in bioanalytical assays to accurately distinguish the analyte from endogenous matrix components, making hyphenated techniques particularly valuable pnrjournal.com.

Sample Preparation Techniques (e.g., QuEChERS)

Effective sample preparation is a critical preliminary step in bioanalytical workflows, aiming to isolate the analyte of interest from the myriad of interfering substances present in biological matrices while concentrating it sufficiently for detection. Common techniques employed include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) asianjpr.comadvinus.com.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has demonstrated adaptability for extracting diverse analytes from various complex matrices, including biological samples like blood plasma measurlabs.comnih.govecochem.com.corestek.comsepscience.com. The general QuEChERS process typically involves an initial liquid extraction, often using acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup step. This cleanup employs sorbents like primary-secondary amine (PSA), C18, or graphitized carbon black (GCB) to remove interferences such as lipids and humic acids measurlabs.comnih.gov. The advantages of QuEChERS for bioanalytical applications include its speed, simplicity, and cost-effectiveness, making it suitable for high-throughput research restek.comsepscience.com. A "micro-QuEChERS" variant has shown promise for use with smaller volumes of blood plasma samples, demonstrating improved matrix effects and recoveries nih.gov.

Quantitative Analysis in Preclinical Study Samples

Quantitative analysis of this compound in preclinical study samples is typically performed using highly sensitive and selective analytical instruments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a method of choice in bioanalytical laboratories due to its exceptional sensitivity, specificity, and ability to quantify analytes at very low concentrations in complex biological matrices pnrjournal.comasiapharmaceutics.infoadvinus.com.

The development and validation of an LC-MS/MS method for a compound like this compound would involve establishing parameters such as linearity, precision, accuracy, limit of detection (LOD), and lower limit of quantification (LLOQ) pnrjournal.comkoreamed.org. For instance, quantitative methods for salicylic acid (a component of this compound) in human plasma have been developed using LC-MS/MS, employing sample preparation techniques like protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate (B1210297) and diethyl ether nih.govresearchgate.net. These methods often utilize internal standards for robust quantification and are validated to ensure reliability for pharmacokinetic studies nih.govresearchgate.net. High-performance liquid chromatography (HPLC) is also a fundamental technique used for the quantitative analysis of drugs and their related substances in research settings advinus.comlcms.cz.

Theoretical and Future Research Perspectives

Development of Novel Muscarinic Probes and Research Tools

Aceclidine (B1665410) salicylate (B1505791), a selective M-AChR agonist, presents a valuable scaffold for the design and synthesis of novel muscarinic probes and research tools nih.gov. The study of its enantiomers, such as (+)- and (-)-aceclidine, has demonstrated a correlation between their binding affinities to rat brain muscarinic receptors and their in vivo pharmacological activities, including tremorogenic, analgesic, and sialogogic effects in mice fishersci.iefishersci.com. This enantiomeric specificity underscores the potential for developing highly selective agonists or antagonists by subtle structural modifications.

Further research could focus on:

Subtype-Selective Agents: Investigations into derivatives like alkoxythiadiazole analogs and alkylthio derivatives of aceclidine have shown varying degrees of efficacy, potency, and selectivity compared to other muscarinic agonists such as xanomeline (B1663083) fishersci.com. While some derivatives may exhibit improved M1 efficacy and potency, they might also display increased M3 activity, indicating the complexity of achieving precise subtype selectivity fishersci.com. Future work will aim to overcome these challenges to yield probes with superior selectivity for specific muscarinic receptor subtypes (M1, M2, M3, M4, M5). This is particularly relevant given that human intraocular muscles, where aceclidine exerts its miotic effect, may contain M2, M3, or M4 receptor subtypes fishersci.ca.

Fluorescent and Radioligand Probes: Developing aceclidine-based probes with fluorescent tags or radiolabels could enable real-time visualization and quantification of muscarinic receptor distribution, dynamics, and ligand-receptor interactions in vitro and in vivo.

Allosteric Modulators: Exploring allosteric binding sites on muscarinic receptors could lead to the development of aceclidine-inspired positive or negative allosteric modulators, which offer a different approach to fine-tuning receptor activity with potentially fewer orthosteric side effects.

A comparative overview of muscarinic agonist potency on human circular ciliary muscle, relevant to the miotic action of aceclidine, is presented in the table below:

| Agonist | Relative Potency on Human Circular Ciliary Muscle fishersci.ca |

| Oxotremorine-M | 1 (Reference Standard) |

| Carbachol (B1668302) | 1/4 |

| Pilocarpine (B147212) | 1/19 |

| Aceclidine | 1/132 |

Note: Aceclidine and pilocarpine were found to be partial agonists, producing 80-85% of the maximum response fishersci.ca. The agonist potency of aceclidine on the iris sphincter was found to be 28 times greater than on the longitudinal ciliary muscle fishersci.ca.

Understanding Complex Receptor Networks and Polypharmacology

Polypharmacology, the concept that a single drug molecule can interact with multiple biological targets, is a critical area for future research fishersci.camims.com. While Aceclidine salicylate is well-characterized as a muscarinic agonist, a comprehensive understanding of its interactions within broader receptor networks is essential.

Off-Target Profiling: Despite its reported selectivity for muscarinic receptors nih.gov, detailed off-target profiling using high-throughput screening assays could identify any unintended interactions with other receptor families, enzymes, or ion channels. Such discoveries might explain subtle clinical observations or uncover new therapeutic potentials beyond its known miotic effects.

Network Pharmacology Approaches: Applying network pharmacology can illuminate how this compound influences interconnected biological pathways. This approach can help identify key nodes or hubs within disease networks that are perturbed by the compound, offering a systems-level view of its mechanism of action and potential for drug repurposing fishersci.camims.com.

Application of Omics Technologies to this compound Pharmacology

The integration of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to comprehensively characterize the pharmacological effects of this compound at a molecular level wikipedia.orgwikidata.org.

Transcriptomics: Studies using RNA sequencing could identify specific genes whose expression is altered in target tissues (e.g., ciliary body, iris) following exposure to this compound. This could reveal downstream signaling pathways activated or modulated by muscarinic receptor stimulation.

Proteomics and Phosphoproteomics: Quantitative proteomics could map the protein landscape changes induced by this compound, including changes in protein abundance or post-translational modifications like phosphorylation. This can provide direct evidence of protein-level responses and activation of specific signaling cascades.

Metabolomics: Analyzing metabolite profiles in biological samples can offer insights into how this compound affects cellular metabolic pathways. This could uncover novel metabolic signatures associated with its therapeutic effects or potential off-target activities.

Integrated Multi-Omics: Combining data from multiple omics platforms (e.g., transcriptomics with proteomics) would allow for a more holistic and integrated understanding of the complex molecular mechanisms underlying this compound's pharmacology, identifying cascade regulatory relationships across molecular hierarchies wikipedia.org. Such approaches can pinpoint novel biomarkers or therapeutic targets wikipedia.org.

Integration of In Silico and In Vitro/In Vivo Research Paradigms

A robust future research strategy for this compound will inherently involve a synergistic integration of in silico, in vitro, and in vivo research paradigms. This approach allows for efficient hypothesis generation, rigorous experimental validation, and translation of findings.

In Silico Modeling: Computational methods, such as molecular docking and dynamics simulations, can precisely model the binding of this compound to various muscarinic receptor subtypes and predict its affinity and efficacy fishersci.caontosight.ai. These models can also guide the rational design of new derivatives with improved pharmacological profiles or reduced off-target interactions. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions can inform in vivo studies, optimizing drug delivery and pharmacokinetic properties, especially given Aceclidine's known good penetration of biological membranes nih.gov.

In Vitro Validation: Predictions from in silico studies can be validated through targeted in vitro experiments using isolated cells, tissues, or receptor constructs americanelements.comfishersci.iefishersci.ca. For instance, studying the biphasic effect of aceclidine on outflow facility in vitro (increased at lower concentrations but unchanged at higher concentrations) could be explored in detail to understand underlying mechanisms americanelements.com.

In Vivo Confirmation: Promising in vitro findings are then translated to in vivo animal models and, ultimately, human clinical studies wikipedia.orgfishersci.ie. This iterative process, moving from computational prediction to cellular and then organismal validation, is critical for understanding the drug's effects in a complex physiological environment and for identifying potential therapeutic applications.

Unexplored Academic Questions and Methodological Advancements

Despite the existing knowledge regarding this compound, several fundamental academic questions remain unexplored, and methodological advancements offer new avenues for inquiry.

Precise Receptor Subtype Contribution: While Aceclidine is a muscarinic agonist, the exact contribution of each individual muscarinic receptor subtype (M1-M5) to its diverse physiological effects is not fully elucidated. Advanced genetic tools, such as conditional knockout models or CRISPR-Cas9 edited cell lines expressing specific receptor subtypes, could precisely dissect these contributions.

Long-Term Molecular Adaptations: How do cells and tissues adapt to chronic exposure to this compound at a molecular level? Investigating long-term changes in receptor expression, signaling pathway sensitivity, or cellular plasticity could reveal compensatory mechanisms or novel therapeutic insights.

Beyond Ocular Applications: Given its muscarinic agonism, could this compound or its optimized derivatives have therapeutic potential in other disease areas where cholinergic modulation is beneficial, such as neurological disorders, gastrointestinal motility issues, or inflammatory conditions, while mitigating undesirable peripheral effects?

Structural Biology Advancements: The application of cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide high-resolution structural insights into this compound binding to muscarinic receptors. Understanding the precise molecular interactions at atomic resolution is invaluable for rational drug design and optimization.

Pharmacogenomics and Personalized Medicine: Future research could explore pharmacogenomic variations that influence individual responses to this compound, paving the way for personalized medicine approaches where treatment is tailored based on a patient's genetic profile.

By addressing these questions and embracing cutting-edge methodologies, the scientific community can significantly deepen its understanding of this compound's pharmacology and expand its therapeutic utility.

Q & A

Q. What is the molecular structure of Aceclidine salicylate, and how do its functional groups influence pharmacological activity?

this compound (C₁₆H₂₁NO₅) comprises a 1-azabicyclo[2.2.2]octane core esterified with salicylic acid. The salicylate moiety includes a hydroxyl group (phenolic) and a carboxylate ester, contributing to its solubility and receptor-binding properties. The bicyclic quinuclidine structure enhances its parasympathomimetic activity by mimicking acetylcholine at muscarinic receptors . Methodologically, structural validation involves NMR, IR spectroscopy, and X-ray crystallography to confirm bond configurations and intermolecular interactions.

Q. What synthesis protocols are established for this compound, and how do reaction conditions affect yield and purity?

Synthesis typically involves esterification of aceclidine (1-azabicyclo[2.2.2]octan-3-ol) with salicylic acid under acidic catalysis. Key parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed by HPLC . Yield optimization requires monitoring reaction kinetics using TLC and adjusting catalyst concentrations.

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for plasma/serum quantification. For enhanced sensitivity, LC-MS/MS using electrospray ionization (ESI) in positive ion mode provides limits of detection (LOD) <1 ng/mL. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction to reduce matrix interference . Cross-validation with enzymatic assays (e.g., salicylate hydroxylase) ensures specificity, particularly in studies involving metabolic byproducts.

Advanced Research Questions

Q. How can experimental designs address stability challenges of this compound under physiological conditions?

Accelerated stability studies under varying pH (1.2–7.4), temperature (4–40°C), and humidity (40–75% RH) simulate gastrointestinal and storage conditions. Degradation kinetics are analyzed using Arrhenius plots to predict shelf-life. For in vitro models, simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) are employed, with degradation products characterized via LC-HRMS to identify hydrolysis pathways (e.g., ester bond cleavage) .

Q. What methodologies resolve contradictions in bioavailability data across this compound formulations?